Adenosine 5'-diphosphate monopotassium salt dihydrate

描述

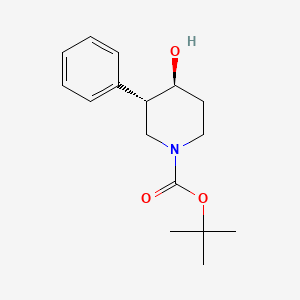

Adenosine 5’-diphosphate monopotassium salt dihydrate is a nucleotide that plays a crucial role in cellular energy transfer and metabolism. It is composed of an adenosine molecule bonded to two phosphate groups and a potassium ion, with two molecules of water of hydration. This compound is widely distributed in nature and is involved in various biochemical processes, including energy storage and nucleic acid metabolism .

作用机制

Target of Action

ADP primarily targets purinergic receptors, specifically the P2Y receptor . It also interacts with other receptors such as P2X 2/3 and plays a vital role in platelet function .

Mode of Action

ADP acts as a weak platelet agonist . It enhances the effects of other platelet agonists and promotes the stability of platelet aggregates when released from platelet dense granules . It can modulate several receptors, activating certain purinergic receptors and inhibiting others .

Biochemical Pathways

ADP is involved in energy storage and nucleic acid metabolism via its conversion into ATP by ATP synthases . It participates in many biochemical processes within the cell, particularly in the conversion between ATP and ADP to provide energy .

Result of Action

The primary result of ADP’s action is the induction of human platelet aggregation . It non-competitively blocks the stimulated human platelet adenylate cyclase . This plays a crucial role in blood clotting and wound healing.

Action Environment

The action, efficacy, and stability of ADP can be influenced by various environmental factors. For instance, the presence of other platelet agonists can enhance ADP’s role as a weak platelet agonist . .

生化分析

Biochemical Properties

Adenosine 5’-diphosphate monopotassium salt dihydrate is involved in several biochemical reactions. It acts as a precursor for adenosine triphosphate biosynthesis and is a weak platelet agonist, specifically targeting the P2Y receptor . It also plays a vital role in platelet function by enhancing the effects of other platelet agonists and promoting the stability of platelet aggregates when released from platelet dense granules . Additionally, adenosine 5’-diphosphate monopotassium salt dihydrate is involved in energy-conserving reactions in amino acid metabolism, particularly through the catalytic action of arginine synthetase .

Cellular Effects

Adenosine 5’-diphosphate monopotassium salt dihydrate has significant effects on various types of cells and cellular processes. It modulates several receptors, activating certain purinergic receptors and inhibiting others . It also regulates the phosphorylation status of AMP-activated protein kinase, which is crucial for cellular energy homeostasis . In cultured human vascular endothelial cells, adenosine 5’-diphosphate monopotassium salt dihydrate has been shown to modulate cellular responses to radiation, providing insights into cellular defense mechanisms .

Molecular Mechanism

The molecular mechanism of adenosine 5’-diphosphate monopotassium salt dihydrate involves its interaction with various biomolecules. It serves as a precursor for adenosine triphosphate biosynthesis and acts as a weak platelet agonist, specifically targeting the P2Y receptor . It is produced by the dephosphorylation of adenosine triphosphate by ATPases and can be converted back to adenosine triphosphate by ATP synthases . Adenosine 5’-diphosphate monopotassium salt dihydrate can also be metabolized to adenosine monophosphate and 2’-deoxyadenosine diphosphate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of adenosine 5’-diphosphate monopotassium salt dihydrate can change over time. It is used as a cell culture component to study its impact alongside other nucleotides in modulating cellular responses to radiation . The stability and degradation of adenosine 5’-diphosphate monopotassium salt dihydrate are crucial factors in its long-term effects on cellular function. Studies have shown that it can be used to study the release, neuronal effects, and removal of extracellular β-nicotinamide adenine dinucleotide in the rat brain .

Dosage Effects in Animal Models

The effects of adenosine 5’-diphosphate monopotassium salt dihydrate vary with different dosages in animal models. It has been used to compare prasugrel versus clopidogrel antiplatelet therapy after acute coronary syndrome . At higher doses, adenosine 5’-diphosphate monopotassium salt dihydrate can have toxic or adverse effects, which are important considerations in its therapeutic applications.

Metabolic Pathways

Adenosine 5’-diphosphate monopotassium salt dihydrate is involved in several metabolic pathways. It is produced by the dephosphorylation of adenosine triphosphate by ATPases and can be converted back to adenosine triphosphate by ATP synthases . It also plays a role in energy-conserving reactions in amino acid metabolism, particularly through the catalytic action of arginine synthetase . Additionally, adenosine 5’-diphosphate monopotassium salt dihydrate affects platelet activation through its interaction with purinergic receptors P2Y1 and P2Y12 .

Transport and Distribution

The transport and distribution of adenosine 5’-diphosphate monopotassium salt dihydrate within cells and tissues involve various transporters and binding proteins. It has been used in titration to determine complex I-supported respiration in permeabilized muscle fibers and in titrations to determine adenosine diphosphate-stimulated respiratory kinetics . Adenosine 5’-diphosphate monopotassium salt dihydrate is also involved in the preparation of solutions for measuring mitochondrial respiration .

Subcellular Localization

Adenosine 5’-diphosphate monopotassium salt dihydrate is localized in various subcellular compartments. It is produced by the dephosphorylation of adenosine triphosphate by ATPases and can be converted back to adenosine triphosphate by ATP synthases . This localization is crucial for its activity and function, as it interacts with various biomolecules and enzymes within specific cellular compartments.

准备方法

Synthetic Routes and Reaction Conditions

Adenosine 5’-diphosphate monopotassium salt dihydrate can be synthesized through the phosphorylation of adenosineThe reaction conditions typically include the use of phosphorylating agents and appropriate solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of adenosine 5’-diphosphate monopotassium salt dihydrate often involves microbial fermentation processes. Bacterial cultures are used to produce adenosine, which is then phosphorylated to form the diphosphate compound. The final product is purified and crystallized to obtain the dihydrate form .

化学反应分析

Types of Reactions

Adenosine 5’-diphosphate monopotassium salt dihydrate undergoes various chemical reactions, including:

Phosphorylation and Dephosphorylation: It can be phosphorylated to form adenosine triphosphate (ATP) or dephosphorylated to form adenosine monophosphate (AMP).

Hydrolysis: The compound can be hydrolyzed to release inorganic phosphate and adenosine.

Common Reagents and Conditions

Phosphorylating Agents: Used for the addition of phosphate groups.

Hydrolyzing Agents: Used to break down the compound into its constituent parts.

Major Products Formed

Adenosine Triphosphate (ATP): Formed through phosphorylation.

Adenosine Monophosphate (AMP): Formed through dephosphorylation.

Inorganic Phosphate: Released during hydrolysis.

科学研究应用

Adenosine 5’-diphosphate monopotassium salt dihydrate has numerous applications in scientific research:

Biochemistry: Used to study energy transfer and metabolic pathways.

Cell Biology: Employed in experiments to understand cellular respiration and energy metabolism.

Medicine: Investigated for its role in platelet aggregation and potential therapeutic applications in cardiovascular diseases.

Industry: Utilized in the production of nucleotides and nucleotide analogs for various biochemical assays.

相似化合物的比较

Similar Compounds

Adenosine Triphosphate (ATP): A higher-energy nucleotide involved in energy transfer.

Adenosine Monophosphate (AMP): A lower-energy nucleotide formed through the dephosphorylation of ADP.

Guanosine Diphosphate (GDP): A similar nucleotide involved in energy transfer but contains guanine instead of adenine.

Uniqueness

Adenosine 5’-diphosphate monopotassium salt dihydrate is unique due to its specific role in cellular energy metabolism and its interaction with purinergic receptors. Its ability to interconvert with ATP and AMP makes it a central player in energy transfer processes, distinguishing it from other nucleotides .

属性

IUPAC Name |

potassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O10P2.K.2H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;2*1H2/q;+1;;/p-1/t4-,6-,7-,10-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCXEPLDPMALMF-MSQVLRTGSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N.O.O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N.O.O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18KN5O12P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate](/img/structure/B1375601.png)

![Tert-butyl 5-(aminomethyl)hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B1375608.png)